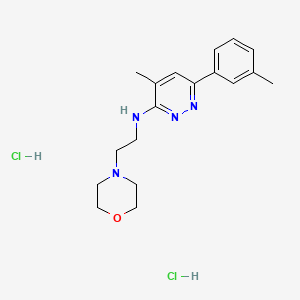
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl and a molecular weight of 271.787 g/mol . This compound is a derivative of beta-alanine, where the amino group is substituted with a phenyl group and the carboxyl group is esterified with isopentyl alcohol. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride typically involves the esterification of DL-3-Phenyl-beta-alanine with isopentyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces production costs.
Análisis De Reacciones Químicas
Types of Reactions
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Hydrolysis: DL-3-Phenyl-beta-alanine and isopentyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as carboxylic acids or alcohols.
Aplicaciones Científicas De Investigación
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors and other proteins, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
DL-Phenylalanine t-butyl ester hydrochloride: Similar ester derivative with a t-butyl group instead of an isopentyl group.
DL-3-Phenyl-beta-alanine methyl ester hydrochloride: Another ester derivative with a methyl group.
DL-3-Phenyl-beta-alanine ethyl ester hydrochloride: Ester derivative with an ethyl group.
Uniqueness
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopentyl group provides distinct steric and electronic properties compared to other ester derivatives, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
87252-95-7 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
3-methylbutyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)8-9-17-14(16)10-13(15)12-6-4-3-5-7-12;/h3-7,11,13H,8-10,15H2,1-2H3;1H |
Clave InChI |
YEABVDLUUMXUSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


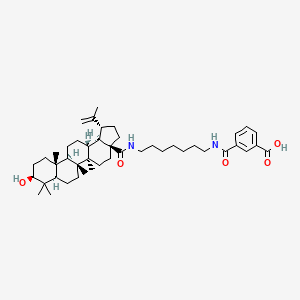
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)

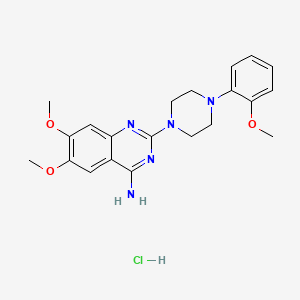

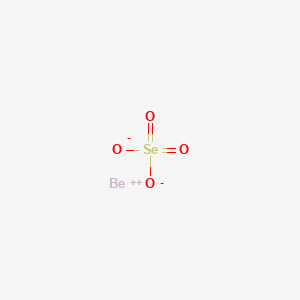
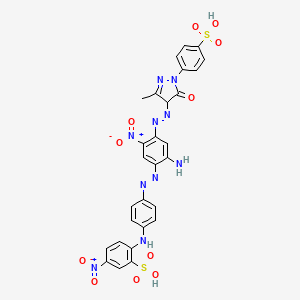
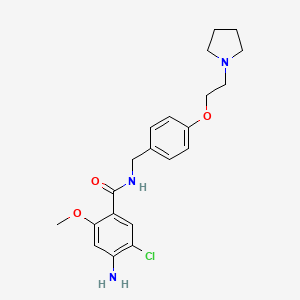
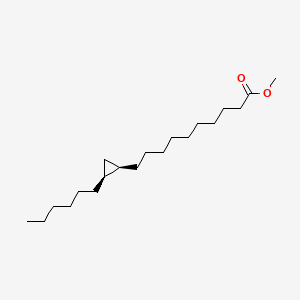
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)


![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
